phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one
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Overview
Description
Phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of phenylcarbamic acid and benzothiazole. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The benzothiazole moiety is particularly significant due to its biological activity and pharmaceutical potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with propyl aldehyde under acidic conditions to form the intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: A core structure in many biologically active compounds.
Phenylcarbamic acid: A related compound with similar chemical properties.
Uniqueness
Phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
199173-07-4 |
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Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C7H7NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;9-7(10)8-6-4-2-1-3-5-6/h3-6H,2,7H2,1H3;1-5,8H,(H,9,10) |
InChI Key |
CHTWNASDAMDVCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
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